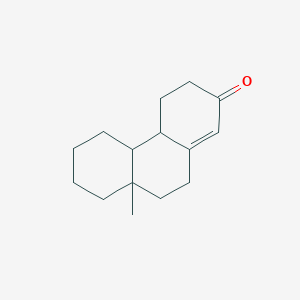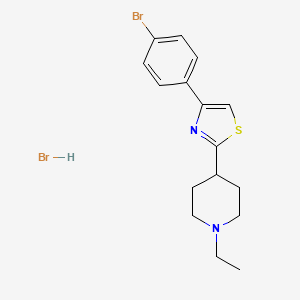![molecular formula C10H11N3O5S2 B14393796 3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide CAS No. 89846-92-4](/img/structure/B14393796.png)
3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide is an organic compound characterized by the presence of a disulfanyl group attached to a 2,4-dinitrophenyl ring and an N-methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide typically involves the reaction of 2,4-dinitrophenyl disulfide with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide involves its interaction with molecular targets through its disulfanyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.
2,4-Dinitroanisole: Utilized in the synthesis of dyes and explosives.
Uniqueness
3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
89846-92-4 |
|---|---|
分子式 |
C10H11N3O5S2 |
分子量 |
317.3 g/mol |
IUPAC 名称 |
3-[(2,4-dinitrophenyl)disulfanyl]-N-methylpropanamide |
InChI |
InChI=1S/C10H11N3O5S2/c1-11-10(14)4-5-19-20-9-3-2-7(12(15)16)6-8(9)13(17)18/h2-3,6H,4-5H2,1H3,(H,11,14) |
InChI 键 |
KEDAAFGMUKKIPD-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
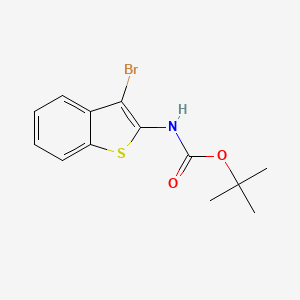
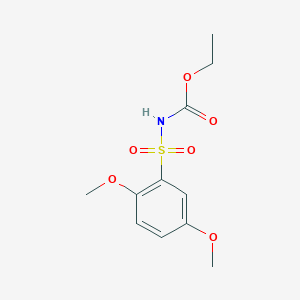
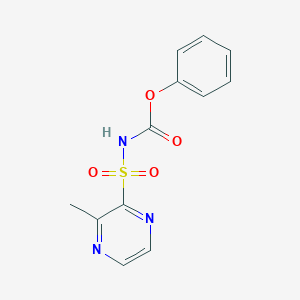
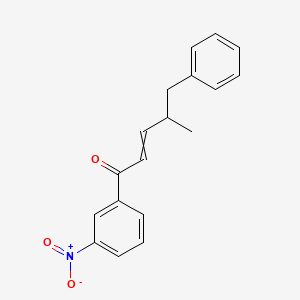
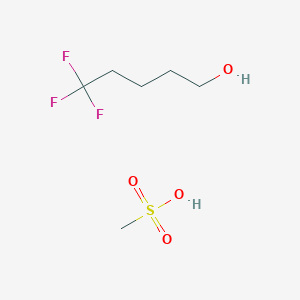
![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)

